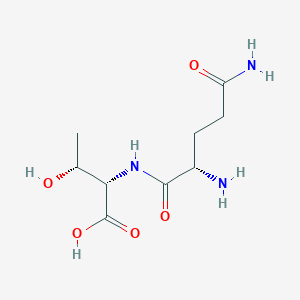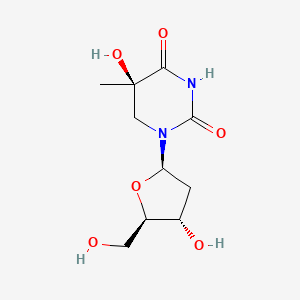
5-Hydroxy-thymidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-thymidine is a modified nucleoside derived from thymidine, a component of DNA. This compound features a hydroxyl group attached to the 5th carbon of the thymidine molecule, which significantly alters its chemical properties and biological functions. Thymidine itself is a pyrimidine deoxynucleoside that pairs with deoxyadenosine in double-stranded DNA, playing a crucial role in DNA replication and repair .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-thymidine typically involves the modification of thymidine through various chemical reactions. One common method is the hydroxylation of thymidine using specific reagents and catalysts. For instance, the hydroxylation can be achieved by treating thymidine with a hydroxylating agent under controlled conditions, such as using a radical initiator or an enzymatic catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like purification through chromatography and crystallization to isolate the desired compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-thymidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the hydroxyl group or other parts of the molecule.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 5-formyl-thymidine or 5-carboxyl-thymidine, while substitution reactions can produce various derivatives with different functional groups .
Applications De Recherche Scientifique
5-Hydroxy-thymidine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other modified nucleosides and nucleotides.
Biology: Studied for its role in DNA repair and replication processes.
Medicine: Investigated for its potential therapeutic applications, such as in antiviral and anticancer treatments.
Industry: Utilized in the development of diagnostic tools and biochemical assays
Mécanisme D'action
The mechanism of action of 5-Hydroxy-thymidine involves its incorporation into DNA, where it can affect DNA replication and repair processes. The hydroxyl group at the 5th carbon position can interact with various enzymes and proteins involved in these processes, potentially altering their activity and leading to
Propriétés
Numéro CAS |
78216-58-7 |
|---|---|
Formule moléculaire |
C10H16N2O6 |
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
(5R)-5-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H16N2O6/c1-10(17)4-12(9(16)11-8(10)15)7-2-5(14)6(3-13)18-7/h5-7,13-14,17H,2-4H2,1H3,(H,11,15,16)/t5-,6+,7+,10+/m0/s1 |
Clé InChI |
MRODUHNLAXSPFV-MPXCPUAZSA-N |
SMILES isomérique |
C[C@]1(CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O)O |
SMILES canonique |
CC1(CN(C(=O)NC1=O)C2CC(C(O2)CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


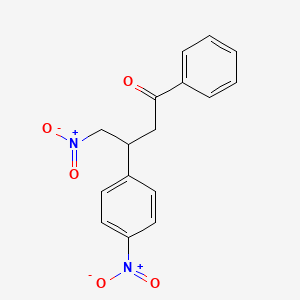
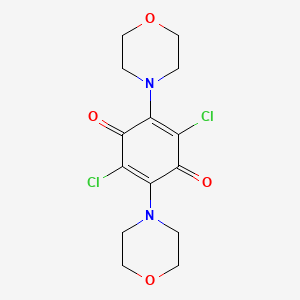
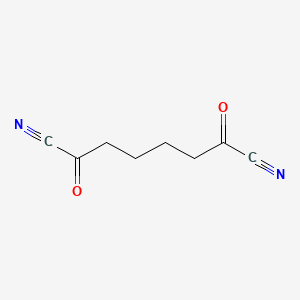
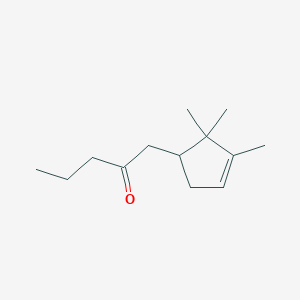
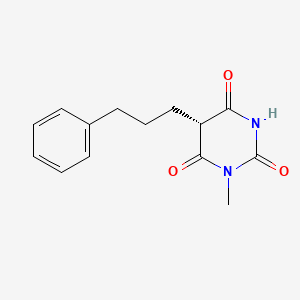

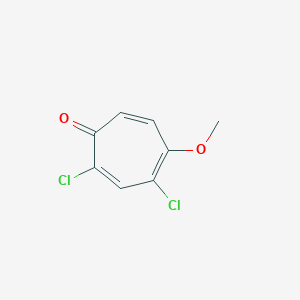
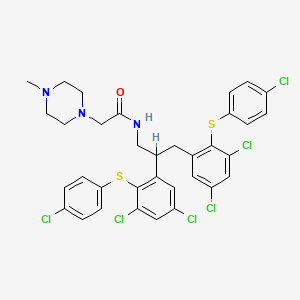
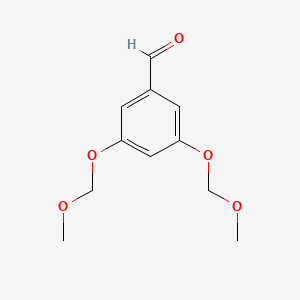
![N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14436729.png)
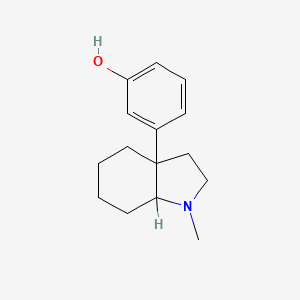
![2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol](/img/structure/B14436748.png)

